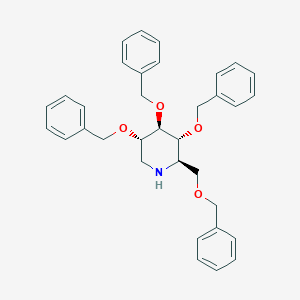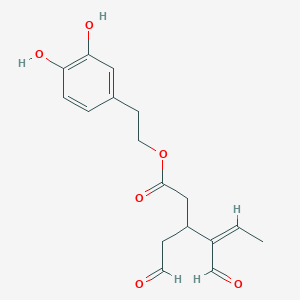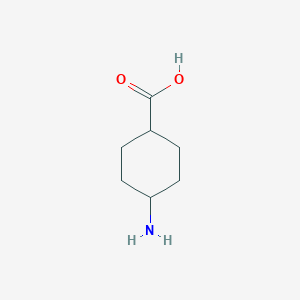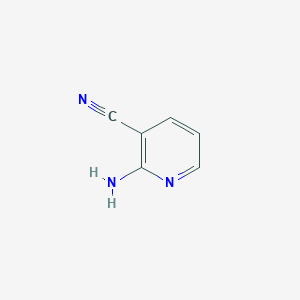
6-Dehidroestrona
Descripción general
Descripción
Pixatimod, anteriormente conocido como PG545, es un mimético sintético del sulfato de heparina. Es un inhibidor de alta afinidad de la heparanasa, una enzima que regula el entorno extracelular mediante la escisión del sulfato de heparina. Pixatimod ha mostrado una potente actividad anticancerígena en varios modelos preclínicos y actualmente se está investigando en ensayos clínicos para su potencial en la terapia del cáncer .
Aplicaciones Científicas De Investigación
Pixatimod tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Terapia del cáncer: Pixatimod ha mostrado una potente eficacia antitumoral y antimetastásica en modelos preclínicos de varios cánceres, incluidos cáncer de mama, próstata, hígado, pulmón, colon, cabeza y cuello, y melanoma.
Actividad antiviral: Pixatimod ha mostrado una potente actividad antiviral contra el SARS-CoV-2 al unirse y desestabilizar el dominio de unión al receptor de la proteína de pico e inhibir su unión al ACE2.
Otras aplicaciones: Pixatimod también se está investigando por su potencial en terapias combinadas con otros fármacos anticancerígenos e inmunoterapias.
Mecanismo De Acción
Pixatimod ejerce sus efectos principalmente a través de la inhibición de la heparanasa, una enzima que escinde el sulfato de heparina en la matriz extracelular. Al inhibir la heparanasa, pixatimod bloquea varios procesos procancerígenos, incluida la proliferación celular, la invasión, la metástasis, la angiogénesis y la transición epitelial-mesenquimal . Además, pixatimod secuestra factores de crecimiento angiogénico en la matriz extracelular, limitando su unión a los receptores e inhibiendo la angiogénesis tumoral . Pixatimod también modula el sistema inmunitario al inhibir los macrófagos asociados a tumores y estimular las células dendríticas, lo que lleva a la activación de células asesinas naturales .
Análisis Bioquímico
Biochemical Properties
6-Dehydroestrone is involved in various biochemical reactions within the body. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the estrogen receptor pathway . The compound binds to estrogen receptors, initiating a cascade of events that influence gene expression and cellular function .
Cellular Effects
6-Dehydroestrone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress hot flushes and significantly suppress gonadotropin secretion .
Molecular Mechanism
The molecular mechanism of 6-Dehydroestrone involves its interaction with estrogen receptors. It binds to these receptors, triggering a series of events that lead to changes in gene expression . This binding can result in the activation or inhibition of enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Dehydroestrone can change over time. It has been observed that the number of 6-Dehydroestrone speckles increases during drought stress, suggesting a role in contributing to drought stress tolerance .
Dosage Effects in Animal Models
The effects of 6-Dehydroestrone can vary with different dosages in animal models. While specific dosage effects of 6-Dehydroestrone have not been extensively studied, it is known that estrogen compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
6-Dehydroestrone is involved in the estrogen metabolic pathway. It interacts with various enzymes and cofactors within this pathway . The compound’s involvement in this pathway can influence metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells
Métodos De Preparación
Pixatimod se sintetiza como un tetrasacárido completamente sulfatado funcionalizado con un aglicón colestánico. La ruta sintética implica la preparación del fragmento oligosacárido sulfatado seguido de la unión del grupo colestánico. Las condiciones de reacción suelen incluir el uso de agentes sulfatantes y grupos protectores para garantizar la sulfatación selectiva . Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para lograr un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Pixatimod se somete a varias reacciones químicas, que incluyen:
Oxidación: Pixatimod puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes grupos funcionales en la molécula. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.
Comparación Con Compuestos Similares
Pixatimod es parte de la serie PG500 de miméticos del sulfato de heparina. Compuestos similares en esta serie incluyen:
Muparfostat (PI-88): Otro mimético del sulfato de heparina que se ha probado para el tratamiento del carcinoma hepatocelular relacionado con el virus de la hepatitis post-resección.
Otros compuestos de la serie PG500: Varios otros compuestos de la serie PG500 han mostrado una potente actividad anticancerígena in vitro e in vivo, pero pixatimod fue seleccionado para su posterior desarrollo debido a su mayor actividad y farmacocinética mejorada. Pixatimod es único en su doble inhibición de la heparanasa y la angiogénesis, así como en su amplio espectro de actividades anticancerígenas e inmunomoduladoras
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRIQCGCGCMQA-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043221 | |
| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-12-0 | |
| Record name | 6-Dehydroestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Dehydroestrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Dehydroestrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of radiolabeling 6-Dehydroestrone and its derivatives in pharmacological research?
A1: Radiolabeling 6-Dehydroestrone derivatives, such as 17α-ethynylestradiol, with tritium (3H) or carbon-14 (14C) is crucial for studying their pharmacokinetic properties. As highlighted in the research by [], these radiolabeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion within living organisms. This information is essential for understanding the compounds' behavior in vivo and optimizing their therapeutic potential.
Q2: How can 6-Dehydroestrone be used in the synthesis of other important steroid compounds?
A2: 6-Dehydroestrone serves as a crucial starting material for synthesizing various steroid molecules with potential biological activity. For example, it can be used to produce 17α-ethynylestradiol, a potent synthetic estrogen []. The research by Merriam et al. [] demonstrates the synthesis of 17α-ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6, 7-3H, 3-cyclopentyl-14C ether using 6-Dehydroestrone as a precursor. This highlights the importance of 6-Dehydroestrone in medicinal chemistry for developing novel therapeutic agents.
Q3: What insights can be gained from studying the interaction of estrone and estradiol with DNA and proteins?
A3: Research investigating the interaction of estrone and estradiol with DNA and proteins provides valuable insights into their potential mechanism of action. Understanding how these compounds bind to cellular targets like DNA and proteins in various organs, like the liver and kidney, can shed light on their biological effects and potential therapeutic applications. [] This information can guide the development of novel drug candidates with improved efficacy and safety profiles.
Q4: How can the Wohl-Ziegler bromination reaction be utilized in steroid chemistry?
A4: The Wohl-Ziegler bromination reaction is a valuable tool for introducing bromine atoms into steroid molecules. Specifically, it can be applied to steroidal 1,4-dien-3-ones, enabling the synthesis of important intermediates like Δ6-Dehydroestrone and Equilenin []. These intermediates can be further modified to generate a diverse array of steroid analogs with potentially enhanced therapeutic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















